molecular formula C17H22N2O2 B8109462 N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide

N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide

Cat. No.: B8109462
M. Wt: 286.37 g/mol
InChI Key: NTHMCYXSYKADPC-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide is a spirocyclic compound characterized by its unique structure, where an indene and a piperidine ring share a common spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic structure. The reaction is often catalyzed by acids or bases and may require elevated temperatures and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction rates and improve yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine]: Shares the spirocyclic structure but lacks the methoxyethyl and carboxamide groups.

    Spiro[indene-1,4’-pyrrolidine]: Similar spirocyclic structure with a pyrrolidine ring instead of piperidine.

    Spiro[indene-1,4’-piperazine]: Contains a piperazine ring instead of piperidine.

Uniqueness

N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide is unique due to the presence of the methoxyethyl and carboxamide groups, which can enhance its solubility, stability, and biological activity compared to other spirocyclic compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)spiro[indene-3,4'-piperidine]-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-11-10-19-16(20)14-12-17(6-8-18-9-7-17)15-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHMCYXSYKADPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2(CCNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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